2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid
Description
2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid is a boronic acid derivative featuring a pyridine core substituted with fluorine at position 2 and a trifluoromethyl group at position 4. The boronic acid moiety at position 4 makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science. Its pinacol ester derivative (CAS: 1169459-44-2) is commercially available, indicating its utility in stabilized forms for synthetic applications .
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF4NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLINGMQDWEGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation generally involves two main stages:
- Introduction of the trifluoromethyl group onto the pyridine ring
- Installation of the boronic acid group at the 4-position
The fluorine substituent at the 2-position is typically present from the starting material or introduced early in the synthesis.
Direct Borylation via Iridium-Catalyzed C–H Activation
One of the most efficient and modern methods for preparing 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid is the iridium-catalyzed C–H borylation of trifluoromethyl-substituted pyridines. This method allows direct functionalization of the pyridine ring without pre-functionalization, offering regioselectivity and good yields.
- Catalyst: [Ir(OMe)(COD)]2 (1 mol%)
- Ligand: 4,4-di-tert-butyl bipyridine (dtbbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) depending on substrate
- Boron source: Pinacolborane (HBPin)
- Substrate: 2-fluoro-6-(trifluoromethyl)pyridine or analogues
- Conditions: Heated at 80 °C under nitrogen atmosphere, typically solvent-free or with minimal solvent
- Reaction monitoring by GC–MS or TLC
- Purification by column chromatography
- Selective borylation at the 4-position of 2-substituted-6-trifluoromethylpyridines
- Yields typically range from 70% to 85% depending on substituents and reaction time
- High regioselectivity attributed to steric and electronic effects of substituents on the pyridine ring
$$
\text{2-Fluoro-6-(trifluoromethyl)pyridine} + \text{Pinacolborane} \xrightarrow[\text{dtbbpy}]{\text{[Ir(OMe)(COD)]}_2, 80^\circ C} \text{2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic ester}
$$
Followed by hydrolysis to the boronic acid form.
Multi-Step Synthesis via Halogenated Intermediates and Subsequent Boronation
An alternative classical approach involves:
- Synthesis of 2-fluoro-6-(trifluoromethyl)pyridine via halogenation and trifluoromethylation steps.
- Lithiation or metal-halogen exchange at the 4-position of the pyridine ring.
- Quenching with trialkyl borate or boron electrophiles to introduce the boronic acid group.
- Hydrolysis to yield the boronic acid.
This method requires careful control of reaction conditions such as temperature and inert atmosphere to avoid side reactions.
Industrial Scale Preparation of Fluoro-6-(trifluoromethyl)pyridine Intermediates
A patent describes the synthesis of fluoro-6-(trifluoromethyl)pyridine intermediates through a catalytic fluorination process involving:
- Use of SbCl2F3 and SbCl3F2 catalysts
- Reaction in an autoclave under hydrogen fluoride atmosphere at 120 °C and 3.0–3.5 MPa pressure
- Yield of 95.6% for the fluoro-6-(trifluoromethyl)pyridine intermediate
This intermediate can then be further functionalized to the boronic acid derivative.
Comparative Data Table of Preparation Methods
| Method | Catalyst/ Reagents | Conditions | Yield (%) | Selectivity/Notes |
|---|---|---|---|---|
| Iridium-catalyzed C–H borylation | [Ir(OMe)(COD)]2, dtbbpy, HBPin | 80 °C, N2, solvent-free | 70–85 | High regioselectivity at 4-position |
| Multi-step lithiation and boronation | n-BuLi or metal-halogen exchange | Low temperature, inert atmosphere | Variable | Requires careful control; moderate to good yields |
| Catalytic fluorination of pyridine | SbCl2F3, SbCl3F2, HF | 120 °C, 3.0–3.5 MPa, autoclave | 95.6 (intermediate) | Industrial scale; high yield for intermediate |
Mechanistic Insights
- The iridium-catalyzed borylation proceeds via oxidative addition of the iridium catalyst to the C–H bond adjacent to the directing groups, facilitated by the electronic effects of the trifluoromethyl and fluorine substituents.
- The choice of ligand (dtbbpy or tmphen) influences catalyst activity and selectivity.
- Boronic esters formed initially are converted to boronic acids by hydrolysis during workup.
- The steric bulk of the trifluoromethyl group at the 6-position directs borylation to the 4-position on the pyridine ring.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [2-Fluoro-6-(trifluoromethyl)pyridin-4-yl]boronic acid is primarily related to its ability to form stable complexes with various metal catalysts, particularly palladium. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorine and trifluoromethyl groups enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Key Findings from Comparative Studies:
Substituent Effects on Reactivity: Fluorine and Trifluoromethyl Groups: The electron-withdrawing nature of fluorine and CF₃ groups enhances the electrophilicity of the pyridine ring, facilitating cross-coupling reactions. For example, in -fluoro-6-(trifluoromethyl)phenylboronic acid (a phenyl analog) was used to synthesize piperidine derivatives via Suzuki coupling, achieving high yields (76–98.5%) . Methoxy vs.
Applications in Drug Discovery: The pinacol ester of 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid is a critical intermediate in synthesizing nonretinoid antagonists targeting retinol-binding proteins, as seen in . Pyridine-4-boronic acid (parent compound) is utilized in thienopyrimidine syntheses for PI3K inhibitors, demonstrating the broader utility of boronic acid-functionalized pyridines in medicinal chemistry .
Stability and Handling: Chlorine-substituted analogs (e.g., [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) show enhanced stability under acidic conditions, making them preferable for multi-step syntheses . Boronic acids are typically stored at –20°C in sealed containers to prevent hydrolysis, as noted for 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid .
Biological Activity
2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. Boronic acids are known for their ability to interact with biological targets, including enzymes and receptors, making them valuable in drug design. This article explores the biological activity of this specific boronic acid derivative, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
The biological activity of 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophilic sites in proteins. This property allows it to act as an inhibitor for various enzymes. Notably, the compound has been studied for its potential as an antagonist of androgen receptors (AR), which are critical in the progression of prostate cancer.
Binding Interactions
In vitro studies have shown that the boronic acid moiety can mimic the behavior of nitro groups in certain compounds, allowing for effective binding to AR. The trifluoromethyl group enhances lipophilicity and may improve binding affinity by stabilizing interactions within the receptor's binding pocket .
Antiproliferative Activity
The antiproliferative effects of 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid have been evaluated against various cancer cell lines. It was found to exhibit significant activity against androgen-dependent prostate cancer cell lines such as LAPC-4.
Case Studies
- Prostate Cancer Cell Line LAPC-4 : In a study examining the effects of several boronic acid derivatives on LAPC-4 cells, 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid demonstrated promising antiproliferative activity with an IC50 value indicative of its potential as a therapeutic agent .
- Selectivity Testing : The compound was also tested against non-cancerous human kidney cells (HK-2) to assess selectivity. Results indicated that while it inhibited cancer cell proliferation effectively, it showed reduced toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .
Structure-Activity Relationships (SAR)
The structure of 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid plays a crucial role in its biological activity. Modifications to the pyridine ring and the boronic acid functionality can significantly alter potency and selectivity.
Inhibitory Activity Against Enzymes
Recent studies have highlighted the role of boronic acids as inhibitors of proteases, including the SARS-CoV-2 main protease (Mpro). While 2-Fluoro-6-(trifluoromethyl)pyridine-4-boronic acid has not been directly tested against Mpro, related compounds have shown selective inhibition, suggesting potential applications in antiviral therapy .
Q & A
Q. What are the standard synthetic routes for 2-fluoro-6-(trifluoromethyl)pyridine-4-boronic acid?
The synthesis typically involves palladium-catalyzed borylation of halogenated pyridine precursors. A common method uses bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., nitrogen atmosphere) with a palladium catalyst (e.g., PdCl₂(dppf)) and a base such as potassium acetate. Key steps include:
- Halogenation : Preparation of the 4-bromo or 4-chloro intermediate from the parent pyridine.
- Borylation : Reaction with B₂pin₂ at 80–100°C in a solvent like 1,4-dioxane or THF for 12–24 hours.
- Acidic work-up : Hydrolysis of the boronate ester to yield the boronic acid.
Q. Reaction Conditions Table
Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?
The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which:
- Enhances electrophilicity at the boronic acid site, improving coupling efficiency with electron-rich aryl halides.
- Increases stability by reducing oxidation susceptibility of the boronic acid moiety.
- Introduces steric hindrance , potentially slowing reactions with bulky substrates.
Example : In Suzuki-Miyaura couplings, the -CF₃ group improves regioselectivity when paired with ortho-substituted aryl halides due to steric and electronic effects .
Q. What spectroscopic techniques are used for characterization?
- ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine and CF₃ groups cause distinct splitting patterns).
- ¹⁹F NMR : Quantifies CF₃ and fluorine substituents (δ ≈ -60 to -70 ppm for CF₃).
- IR Spectroscopy : Confirms boronic acid (-B(OH)₂) stretches (≈1340–1310 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₅BF₄NO₂: Calc. 209.03, Obs. 209.02) .
Advanced Research Questions
Q. How to mitigate competing side reactions in Suzuki-Miyaura couplings using this boronic acid?
Common side reactions include protodeboronation and homocoupling. Mitigation strategies:
- Optimized solvent systems : Use polar aprotic solvents (e.g., DMF) with degassed solutions to prevent oxidation.
- Catalyst tuning : Employ Pd(OAc)₂ with bulky ligands (e.g., SPhos) to suppress β-hydride elimination.
- Temperature control : Maintain reactions at 60–80°C to balance reactivity and stability.
Case Study : Protodeboronation is minimized by adding 10 mol% of 2,6-lutidine as a proton scavenger .
Q. What strategies enhance the compound’s stability under varying conditions?
Q. Stability Comparison Table
| Condition | Stability (Half-Life) | Recommended Action | Reference |
|---|---|---|---|
| Ambient (25°C, air) | <24 hours | Avoid; use inert atmosphere | |
| -20°C (dry) | >6 months | Store with desiccant | |
| Aqueous (pH 7) | ~1 week | Use freshly prepared |
Q. How do steric/electronic effects of substituents impact coupling efficiency?
- Electron-deficient aryl halides : Coupling accelerates due to enhanced electrophilicity (e.g., 4-nitroaryl bromides).
- Steric hindrance : Ortho-substituted halides require higher catalyst loading (e.g., 5 mol% Pd) or microwave-assisted heating.
- Competitive directing groups : The fluorine at position 2 may compete with the boronic acid for Pd coordination, necessitating ligand optimization (e.g., XPhos over PPh₃) .
Data Insight : Coupling yields drop from 85% (para-substituted aryl bromide) to 55% (ortho-substituted) under identical conditions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
